molecular formula C18H19NO4S B11651537 Thiophene-3-carboxylic acid, 5-acetyl-4-methyl-2-(4-methylbenzoylamino)-, ethyl ester

Thiophene-3-carboxylic acid, 5-acetyl-4-methyl-2-(4-methylbenzoylamino)-, ethyl ester

Cat. No.: B11651537
M. Wt: 345.4 g/mol
InChI Key: XIQQFDHPSAXTDK-UHFFFAOYSA-N
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Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H19NO4S/c1-5-23-18(22)14-11(3)15(12(4)20)24-17(14)19-16(21)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H,19,21)

InChI Key

XIQQFDHPSAXTDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 5-ACETYL-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-ACETYL-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and benzamido groups on the thiophene ring differentiates it from other thiophene derivatives and contributes to its specific applications and activities .

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